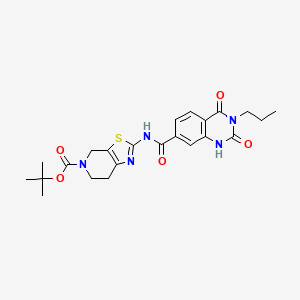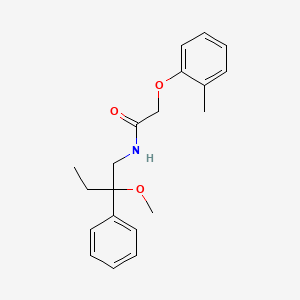![molecular formula C30H31FN4O6 B3005856 N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(1-{[(2-fluorophenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide CAS No. 2097920-80-2](/img/no-structure.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(1-{[(2-fluorophenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(1-{[(2-fluorophenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide is a useful research compound. Its molecular formula is C30H31FN4O6 and its molecular weight is 562.598. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Application in Neurokinin-1 Receptor Antagonism
1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride, a compound with structural similarities, has been identified as a high affinity, orally active neurokinin-1 (h-NK1) receptor antagonist. This compound is notable for its effectiveness in pre-clinical tests relevant to clinical efficacy in emesis and depression (Harrison et al., 2001).
Role in Synthesis of Tetrahydroisoquinoline and Benzazepine
The compound has been utilized in the synthesis of tetrahydroisoquinoline and benzazepine derivatives. A study demonstrated the synthesis of 6,7-dimethoxy-3-phenyl-1,2,3,4-tetrahydroisoquinoline and 7,8-dimethoxy-2-phenyl-1,2,4,5-tetrahydro-3H-3-benzazepine via Pummerer-type cyclization. This process used boron trifluoride diethyl etherate as an additive reagent, enhancing the cyclization process (Saitoh et al., 2001).
Potential in Antibacterial Applications
A study on fluoroquinolones, which are significant antibacterial agents, explored the design of m-aminophenyl groups as novel N-1 substituents of naphthyridones and quinolones. This led to the discovery of compounds with extremely potent antibacterial activities against both Gram-positive and Gram-negative bacteria. The structure-activity relationship of these compounds was crucial in determining their antibacterial effectiveness (Kuramoto et al., 2003).
Inhibition of VEGFR-2 and EGFR Tyrosine Kinases in Cancer
A derivative, ethyl 2-((3-(4-fluorophenyl)-6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio) acetate, was synthesized and characterized for its potential as a dual inhibitor of VEGFR-2 and EGFR tyrosine kinases. It showed potent cytotoxic activity against various cancer cell lines and is considered a promising anti-cancer agent (Riadi et al., 2021).
Propiedades
Número CAS |
2097920-80-2 |
|---|---|
Fórmula molecular |
C30H31FN4O6 |
Peso molecular |
562.598 |
Nombre IUPAC |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[1-[2-(2-fluoroanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]butanamide |
InChI |
InChI=1S/C30H31FN4O6/c1-40-25-14-13-20(18-26(25)41-2)15-16-32-27(36)12-7-17-34-29(38)21-8-3-6-11-24(21)35(30(34)39)19-28(37)33-23-10-5-4-9-22(23)31/h3-6,8-11,13-14,18H,7,12,15-17,19H2,1-2H3,(H,32,36)(H,33,37) |
Clave InChI |
NOOXASSZZXCKAW-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CCCN2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4F)OC |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 4-(2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate](/img/structure/B3005774.png)
![3-[1-(2,5-difluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-(4-methylphenyl)-1,2,4-thiadiazol-5-amine](/img/structure/B3005776.png)
![4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carbonitrile hydrochloride](/img/structure/B3005779.png)
![3-[(4-chlorobenzyl)thio]-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B3005781.png)
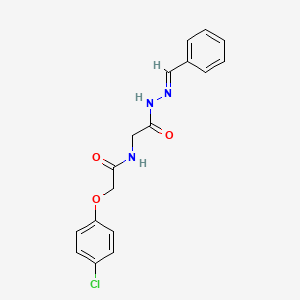
![4-bromo-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B3005785.png)
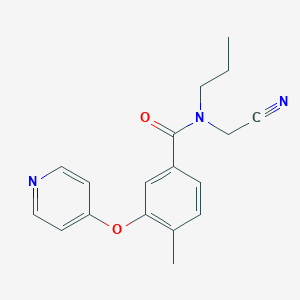
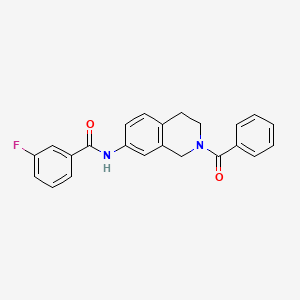


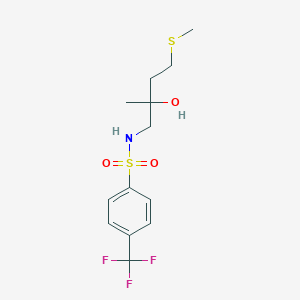
![ethyl (8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate](/img/structure/B3005794.png)
